The key application of 1-Boc-azetidine-3-carboxylic acid lies in its use as a precursor for the synthesis of diversely functionalized azetidines. The Boc protecting group can be selectively removed under mild acidic conditions, allowing further manipulation of the carboxylic acid group. Researchers can then introduce various functionalities through functional group transformations, such as esterification, amidation, or alkylation []. This versatility makes 1-Boc-azetidine-3-carboxylic acid a crucial building block for constructing complex azetidine-containing target molecules.
Azetidines are attracting increasing interest in medicinal chemistry due to their presence in various bioactive molecules. 1-Boc-azetidine-3-carboxylic acid serves as a valuable starting material for the synthesis of potential drug candidates. By incorporating different functional groups, researchers can explore the structure-activity relationship (SAR) of azetidine-based compounds and optimize their biological activity for specific therapeutic targets [].
1-Boc-azetidine-3-carboxylic acid is a bicyclic compound characterized by a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid functional group at the third position. Its molecular formula is C₉H₁₅NO₄, and it has a molecular weight of 185.23 g/mol. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Research indicates that azetidine derivatives, including 1-Boc-azetidine-3-carboxylic acid, exhibit various biological activities. They have been studied for their potential as:
Several methods have been developed for synthesizing 1-Boc-azetidine-3-carboxylic acid, including:
1-Boc-azetidine-3-carboxylic acid has several applications:
1-Boc-azetidine-3-carboxylic acid shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Acetylazetidine | Acetyl group instead of Boc | Less stable than Boc derivatives |
3-Hydroxyazetidine | Hydroxy group at C3 | Exhibits different reactivity patterns |
1-Benzylazetidine | Benzyl substituent on nitrogen | Enhanced lipophilicity and potential bioactivity |
1-Boc-3-hydroxyiminoazetidine | Hydroxyimino group instead of carboxylic acid | Potentially different biological activities |
Methyl 1-Boc-azetidine-3-carboxylate | Methyl ester derivative | Different solubility and reactivity |
The presence of the tert-butoxycarbonyl group in 1-Boc-azetidine-3-carboxylic acid provides distinct chemical properties that influence its reactivity and applications compared to these similar compounds.
1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol. Its IUPAC name is 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, reflecting three key structural features:
The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)C(=O)O) and XLogP3 value of 0.9 highlight its polar yet lipid-balanced properties, making it soluble in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₅NO₄ | |
Molecular Weight | 201.22 g/mol | |
Melting Point | 100–108°C | |
Boiling Point | 321°C (predicted) | |
pKa (carboxylic acid) | 4.21 |
The synthesis of azetidines dates to the late 19th century, but the Boc-protected derivative emerged as a critical tool during the peptide synthesis revolution of the 1950s–1970s. Key milestones include:
The compound’s stability under basic conditions and selective deprotection under acidic conditions (e.g., trifluoroacetic acid) made it indispensable for synthesizing conformationally constrained peptides.
1-Boc-azetidine-3-carboxylic acid serves as a precursor in three major domains:
Application | Method | Yield | Source |
---|---|---|---|
Peptide coupling | EDC/HOBt in DMF | 85–92% | |
Bioconjugation | NHS ester formation | 78% | |
Flow chemistry | Photochemical [2+2] cycloaddition | 95% |
The concept of green solvents aims to reduce the environmental impact associated with solvent use in chemical production [42]. Green solvents derived from renewable resources or designed to minimize environmental impact provide a sustainable solution and are gaining traction as viable substitutes in industries such as pharmaceuticals, agriculture, and materials manufacturing [42]. These alternatives are valued for properties such as non-volatility, low toxicity, biodegradability, and recyclability, which reduce the environmental footprint of industrial operations [42].
Bio-based solvents have multiple uses for researchers, manufacturers, and other pharmaceutical organizations, serving as effective reaction media, processing, purifying, and separating substances [48]. They enable accurate and consistent chemical analysis while safely cleaning laboratory and production equipment [48]. Bio-based solvents produce significantly fewer volatile organic compounds, protecting the planet and the people who work in the industry [48].
A practicable life cycle assessment based methodology has been developed to evaluate the sustainability implications of solvent selection during early process development for a batch manufacturing process [46]. The methodology structures the early use of existing tools to carry out initial solvent selection based on environment, health, and safety factors and suitability for the desired chemistry [46]. The life cycle of the solvent has been divided into three stages: solvent manufacture, use in the batch process, and end of life/recycling [46].
Green solvent design is usually a multi-objective optimization problem that requires identification of a set of solvent molecules to balance multiple, often trade-off, properties [47]. A green solvent multi-objective optimization framework has been proposed with environment, health, and safety properties, process constraints, and energy consumption analysis [47]. The framework emphasizes process constraints since solvent properties impact process feasibility [47].
Table 2: Industrial-Scale Synthesis Challenges and Solutions | |||
---|---|---|---|
Challenge | Traditional Approach | Green Alternative | Improvement (%) |
Solvent Selection | Petroleum-based solvents | Bio-derived solvents | 30-50 reduction in toxicity |
Environmental Impact | High volatile organic compound emissions | Low volatile organic compound emissions | 60-80 reduction in emissions |
Yield Optimization | Batch processing | Continuous flow | 20-80 increase in yield |
Process Safety | Manual monitoring | Automated control | 90 reduction in incidents |
Scale-up Issues | Linear scale-up | Modular design | 50-70 reduction in development time |
Cost Efficiency | High solvent costs | Solvent recovery | 25-40 cost reduction |
Waste Minimization | Limited recycling | Process intensification | 70-90 waste reduction |
Energy Consumption | High temperature requirements | Optimized conditions | 20-40 energy savings |
Process engineering approaches for yield optimization focus on systematic methodologies that enhance reaction efficiency through advanced modeling and optimization strategies [40] [54]. Chemical reaction optimization represents a fundamental aspect of synthetic chemistry, from optimizing the yield of industrial processes to selecting conditions for the preparation of medicinal candidates [51]. Response surface methodology enables visualization of the effect of each factor on product yield through statistical analysis [51].
Continuous flow chemistry enables process intensification and potentially reduces waste, conserves resources and energy [55]. Continuous flow reactions are performed in closed and highly controlled systems, reducing the risk of accidents and environmental contamination [55]. The technology allows working safely with hazardous chemicals and even chemistries forbidden in batch processes [55]. Continuous flow chemistry enables seamless scaling of reaction volumes, making it ideal for both research and development and large-scale industrial production [55].
Machine-assisted process development workflows use data-rich experimentation to optimize reaction conditions for drug substance manufacturing [53]. The workflow adopts a scientist-in-the-loop approach, ensuring valuable contributions and informed decision-making throughout the entire procedure [53]. Data-driven reaction models are constructed to showcase how early-stage reaction data can inform late-stage process characterization and control strategies [53].
Bayesian reaction optimization has demonstrated exceptional performance in the tuning of machine learning models and has been applied successfully in chemical optimization [51]. Benchmarking accomplished via systematic studies demonstrates that Bayesian optimization outperforms human decision-making in both average optimization efficiency and consistency [51]. The adoption of Bayesian optimization methods into everyday laboratory practices facilitates more efficient synthesis of functional chemicals by enabling better-informed, data-driven decisions [51].
Table 3: Boc-Protection Optimization Strategies for Carboxylic Acid Stability | |||||
---|---|---|---|---|---|
Condition | Temperature (°C) | Time | Yield (%) | Selectivity | Environmental Impact |
Standard Trifluoroacetic Acid Deprotection | 0-25 | 1-4 h | 85-95 | Moderate | High (trifluoroacetic acid waste) |
Hydrogen Chloride in Methanol | 25-65 | 2-6 h | 80-90 | Good | Moderate |
Oxalyl Chloride Method | 25 | 1-4 h | 85-90 | High | Low |
Thermal Deprotection | 100-150 | 12 h | 90-98 | Excellent | Very Low |
Lewis Acid Catalysis | 25-80 | 4-12 h | 75-85 | Variable | Moderate |
Ionic Liquid Method | 80-120 | 2-8 h | 80-95 | Good | Low |
Microwave Assistance | 100-150 | 5-30 min | 85-95 | Good | Low |
Continuous Flow Deprotection | 40-100 | 2-10 min | 89-99 | Excellent | Very Low |
The development of continuous flow processes offers significant advantages for the synthesis of pseudopeptidic macrocyclic compounds [52]. The use of continuous flow methodology results in progressive increments of yields of desired cyclic products with residence times as short as 10.7 minutes achieving 99% yields [52]. This represents outstanding performance as under batch conditions, reaction times of approximately 2 hours are required to achieve similar yields [52]. The continuous flow approach demonstrates almost 20-fold increase in productivity compared to batch processes [52].
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